1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
CAS No.: 2034154-76-0
Cat. No.: VC3128885
Molecular Formula: C10H14Cl2N4
Molecular Weight: 261.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034154-76-0 |
---|---|
Molecular Formula | C10H14Cl2N4 |
Molecular Weight | 261.15 g/mol |
IUPAC Name | 1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H |
Standard InChI Key | QBBQUBLBHKROJW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
The molecular structure of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride features a 1,2,3-triazole ring with a phenyl group attached to the N1 position and an ethanamine group linked to the triazole. The compound exists as a dihydrochloride salt, which significantly influences its solubility and stability properties. The salt formation occurs at the basic nitrogen atoms, typically at the amine group and possibly at one of the triazole nitrogens.
Based on similar triazole compounds, we can infer certain structural characteristics. For instance, the dihedral angle between the triazole and phenyl rings in similar compounds has been observed to be nearly perpendicular. In 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the triazole and phenyl rings is 88.72° (4°) . This near-perpendicular arrangement likely minimizes steric hindrance and allows for optimal electronic interactions between the aromatic systems.
Physical and Chemical Properties
Drawing from data on structurally related compounds, the following physical and chemical properties can be estimated for 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride:
The presence of the dihydrochloride salt form typically enhances water solubility compared to the free base form, which can be advantageous for biological testing and pharmaceutical applications. The salt form also generally improves the compound's stability during storage and handling.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride would likely follow established methods for related triazole compounds. A common approach for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. This method has been widely used for the synthesis of various 1,2,3-triazole compounds with high efficiency and selectivity .
Biological Activity and Applications
Anticancer Activity
Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. A case study evaluating triazole derivatives against human breast cancer cell lines (MCF-7) revealed significant cytotoxicity with promising IC50 values, with the mechanism linked to the activation of apoptotic pathways and inhibition of tumor growth factors.
Antimicrobial Properties
Many triazole compounds exhibit significant antibacterial and antifungal activities. The antimicrobial mechanism of triazoles often involves inhibition of the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity, leading to fungal cell death. Research has indicated that derivatives of triazole compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Applications
Some 4-phenyl-1H-1,2,3-triazole derivatives have been investigated as HIV-1 capsid (CA) inhibitors . The study described "the design, synthesis and biological evaluation of a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 CA inhibitors" . Given the structural similarities, 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride might also possess antiviral properties worthy of investigation.
Structure-Activity Relationships
The biological activity of triazole compounds is significantly influenced by their structural features. Key factors include:
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Position and type of substituents on the phenyl ring
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Nature of the linker between the triazole and other functional groups
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Presence of additional functional groups that can interact with biological targets
For 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, the positioning of the phenyl group at the N1 position of the triazole and the ethanamine moiety likely influences its biological activity profile. The dihydrochloride salt form would also affect its pharmacokinetic properties and bioavailability.
Research Findings and Comparative Studies
Comparison with Related Triazole Compounds
Table 1: Comparative Analysis of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride and Related Compounds
This comparative analysis highlights the structural diversity within triazole compounds and how subtle modifications can lead to different applications and properties. The positioning of substituents on the triazole ring and the nature of the functional groups significantly influence the biological activity profiles of these compounds.
Mechanistic Insights
The biological activity of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride likely stems from several mechanistic pathways:
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Hydrogen Bonding: The nitrogen atoms in the triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
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π-π Interactions: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in protein targets.
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Ionic Interactions: As a dihydrochloride salt, the compound would have positively charged nitrogen atoms that can interact with negatively charged groups in biological systems.
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Enzyme Inhibition: Similar triazole compounds have been shown to inhibit various enzymes, including those involved in fungal cell wall synthesis and cancer cell proliferation.
Pharmacokinetic Properties
Absorption, Distribution, Metabolism, and Excretion
Based on the properties of similar triazole compounds, the following pharmacokinetic characteristics can be anticipated for 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride:
Absorption
As a dihydrochloride salt with enhanced water solubility, the compound would likely demonstrate good absorption from the gastrointestinal tract if administered orally. The presence of both hydrophilic (triazole, amine salt) and lipophilic (phenyl) moieties suggests a balanced solubility profile that could facilitate membrane permeation.
Distribution
The compound would likely distribute throughout the body, with the ability to cross certain biological barriers. The extent of protein binding would influence its distribution volume and half-life.
Excretion
Depending on the extent of metabolism, the compound and its metabolites would likely be excreted through both renal and hepatic routes.
Stability Considerations
The stability of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride would be influenced by:
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pH: As a dihydrochloride salt, it would be stable in acidic environments but might undergo changes in basic conditions.
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Temperature: The triazole ring generally confers thermal stability, but extreme temperatures should be avoided.
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Light: Potential photosensitivity could necessitate protection from light during storage.
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Humidity: As a salt form, it might be hygroscopic, requiring appropriate storage conditions.
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient and scalable synthesis methods specifically for 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride. This might include exploring alternative catalysts for the triazole formation, investigating green chemistry approaches, and optimizing reaction conditions for higher yields and purity.
Biological Evaluation
Comprehensive biological screening would be essential to establish the compound's activity profile, including:
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In vitro assays against various cancer cell lines, microbial strains, and viral targets
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Mechanism of action studies using molecular biology techniques
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Structure-activity relationship studies through the synthesis and testing of derivatives
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Toxicity evaluations using appropriate cell and animal models
Formulation Development
If promising biological activities are identified, research into appropriate formulation strategies would be valuable, considering the compound's physicochemical properties as a dihydrochloride salt.
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